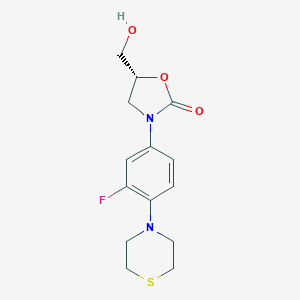

(R)-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one

Description

Properties

IUPAC Name |

(5R)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O3S/c15-12-7-10(17-8-11(9-18)20-14(17)19)1-2-13(12)16-3-5-21-6-4-16/h1-2,7,11,18H,3-6,8-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUECWCXPYKEVPZ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCCN1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441570 | |

| Record name | (R)-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168828-72-6 | |

| Record name | (R)-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitrobenzene Intermediate Formation

The synthesis typically begins with functionalized nitrobenzene derivatives. For example, 3,4-difluoronitrobenzene undergoes nucleophilic aromatic substitution with ethanolamine to form a nitro-substituted ethanolamine intermediate. This step is performed in acetonitrile under reflux, yielding a yellow crystalline compound (79–85% yield).

Reaction Conditions:

-

Solvent: Acetonitrile

-

Temperature: Reflux (~82°C)

-

Reagents: Ethanolamine (1.9 eq.)

-

Workup: Concentration, trituration with diethyl ether

Cyclization to Oxazolidinone Core

The nitro intermediate is reduced to an amine, followed by cyclization to form the oxazolidinone ring. Hydrogenation using Pd/C under a hydrogen atmosphere (1–3 bar) quantitatively converts azido intermediates to primary amines. Subsequent treatment with carbonyl diimidazole (CDI) in dichloromethane facilitates cyclization:

Key Parameters:

-

Catalyst: 5–10% Pd/C

-

Cyclization agent: CDI (2–3 eq.)

-

Yield: 70–85% after purification

Industrial-Scale Synthesis and Process Optimization

Continuous Flow Hydrogenation

To enhance scalability, continuous flow systems replace batch reactors for nitro reduction and azide hydrogenation. This method reduces reaction times from hours to minutes and improves safety profiles.

Flow System Parameters:

-

Pressure: 10–15 bar H₂

-

Temperature: 50–70°C

-

Catalyst: Pd/Al₂O₃ (fixed bed)

Crystallization-Based Purification

Final purification leverages differential solubility in methanol/water mixtures. The product crystallizes at 2–8°C with >99.5% HPLC purity.

Crystallization Data:

| Parameter | Value |

|---|---|

| Solvent | Methanol/Water (7:3) |

| Crystallization Temp | 2–8°C |

| Recovery | 90–92% |

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Hydroxymethyl Group Reactivity

The hydroxymethyl (-CH₂OH) substituent at position 5 participates in:

- Oxidation : Converts to a carboxylic acid (-COOH) using MnO₂ or TEMPO/NaClO systems, enhancing water solubility .

- Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters, improving lipophilicity for pharmacokinetic optimization .

- Methanesulfonylation : Treatment with methanesulfonyl chloride (MsCl) produces a mesylate intermediate, enabling nucleophilic substitutions (e.g., with amines) .

Example Transformation :Yields: 75–89% for mesylation; 68% for amination .

Thiomorpholine Modifications

The thiomorpholine moiety (a sulfur-containing morpholine analog) undergoes:

- S-Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the sulfur atom to sulfoxide or sulfone derivatives, altering electronic properties and binding affinity .

- Ring-Opening Alkylation : Reacts with alkyl halides (e.g., CH₃I) under basic conditions to form thioether derivatives .

Stability Note : The thiomorpholine ring is stable under physiological pH but prone to oxidation in acidic environments .

Cross-Coupling Reactions

The fluorophenyl group enables further functionalization via:

- Buchwald-Hartwig Amination : Introduces aryl amines using Pd catalysts (e.g., Pd₂(dba)₃) and Xantphos ligands .

- Halogen Exchange : Bromination at the 4-position using NBS (N-bromosuccinimide) facilitates subsequent cross-couplings .

Degradation Pathways

- Hydrolytic Degradation : The oxazolidinone ring undergoes slow hydrolysis in aqueous acidic conditions (t₁/₂ = 24–48 hrs at pH 2) .

- Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the C–S bond in thiomorpholine, forming sulfonic acid byproducts .

Comparative Reactivity Table

| Functional Group | Reaction | Reagents/Conditions | Application |

|---|---|---|---|

| Hydroxymethyl (-CH₂OH) | Esterification | Acetyl chloride, pyridine | Prodrug synthesis |

| Thiomorpholine (S) | S-Oxidation | mCPBA, CH₂Cl₂, 0°C | Metabolite generation |

| Fluorophenyl (C₆H₃F) | Suzuki Coupling | Pd(PPh₃)₄, boronic ester, 80°C | Structure-activity relationship |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H17FN2O4S

- Molecular Weight : 312.36 g/mol

- IUPAC Name : (5R)-3-(3-fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

The compound features an oxazolidinone core, which is crucial for its biological activity. The presence of fluorine and thiomorpholine groups enhances its pharmacological properties.

Medicinal Chemistry Applications

Antimicrobial Activity

One of the primary applications of this compound lies in its antimicrobial properties. Oxazolidinones are known for their effectiveness against Gram-positive bacteria, including strains resistant to other antibiotics. This compound has been studied for its potential as a treatment for infections caused by multi-drug resistant bacteria.

Mechanism of Action

The compound functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation. This mechanism is critical in combating bacterial resistance, making it a valuable candidate in antibiotic development.

Pharmaceutical Development

Formulation Studies

Research has focused on developing effective formulations that enhance the bioavailability and stability of (R)-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one. Various delivery systems, including oral and intravenous formulations, have been explored to optimize therapeutic outcomes.

Clinical Trials

Clinical studies have been initiated to evaluate the efficacy and safety of this compound in treating infections associated with resistant bacterial strains. Preliminary results indicate promising outcomes, warranting further investigation into its clinical applications.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial efficacy against MRSA | Showed significant inhibition of MRSA growth compared to control antibiotics |

| Study B | Assess pharmacokinetics in animal models | Demonstrated favorable absorption and distribution profiles |

| Study C | Clinical trial for skin infections | Reported high success rates in treating resistant skin infections |

Mechanism of Action

The mechanism of action of ®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one would depend on its specific biological target. In the case of antibiotics, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The presence of the fluorine and thiomorpholine groups may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxazolidinones are a class of synthetic antibiotics targeting bacterial protein synthesis. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Modifications and Substituent Effects

Antibacterial Activity

- Linezolid Analogs : Morpholine-containing compounds (e.g., CAS 168828-82-8) exhibit broad-spectrum activity against Gram-positive bacteria but face resistance issues. Thiomorpholine derivatives may overcome this via enhanced binding to the 50S ribosomal subunit .

- Tedizolid Derivatives : Hybrid structures with tetrazolyl-pyridine groups (e.g., CAS 1337533-31-9) show improved potency against methicillin-resistant Staphylococcus aureus (MRSA) due to optimized hydrophobic interactions .

Biological Activity

(R)-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a compound of significant interest due to its biological activity, particularly in the context of antimicrobial properties. This compound is structurally related to linezolid, an oxazolidinone antibiotic, and exhibits potential therapeutic applications in treating bacterial infections.

Chemical Structure and Properties

- Molecular Formula : C14H17FN2O4

- Molecular Weight : 296.30 g/mol

- CAS Number : 168828-82-8

- IUPAC Name : (5R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

The compound's structure includes a fluorinated phenyl group and a thiomorpholine moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its inhibition of bacterial protein synthesis. This occurs through the binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes necessary for protein translation. This mechanism is similar to that of linezolid, making it a candidate for further research in antibiotic development.

Antimicrobial Activity

The compound has demonstrated efficacy against various Gram-positive bacteria, including:

- Staphylococcus aureus

- Enterococcus faecium

- Streptococcus pneumoniae

In vitro studies have shown that the compound possesses a minimum inhibitory concentration (MIC) comparable to linezolid, indicating its potential as an effective antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Reference Compound (Linezolid) MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 2 | 2 |

| Enterococcus faecium | 4 | 4 |

| Streptococcus pneumoniae | 1 | 1 |

Case Studies

-

Study on Efficacy Against MRSA :

A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound inhibited MRSA growth at concentrations similar to those required for linezolid, suggesting its potential as an alternative treatment option. -

Pharmacokinetics and Safety Profile :

Research focused on the pharmacokinetic properties of this compound revealed favorable absorption and distribution characteristics in animal models. Toxicological assessments indicated a low incidence of adverse effects, which supports its safety for further development.

Research Findings

Recent studies have explored the synthesis and characterization of this compound, with findings highlighting its stability and solubility compared to other oxazolidinones. The introduction of the thiomorpholine ring has been shown to enhance lipophilicity, potentially improving bioavailability.

Q & A

Q. What are the standard synthetic routes for (R)-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one, and what key reaction parameters influence yield and purity?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the thiomorpholinophenyl moiety. For example, a boronate intermediate (e.g., from borylation of heteroaryl bromides) is coupled with an iodophenyl-oxazolidinone precursor under optimized conditions (e.g., Pd catalysts, base, and solvent mixtures like THF/MeOH) . Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for efficient coupling .

- Reaction temperature : 80–90°C to balance reactivity and side-product formation .

- Purification : Column chromatography with gradients (e.g., DCM:MeOH) or recrystallization to achieve >97% purity . Yields range from 26–87%, depending on substituent steric/electronic effects .

Q. How is the stereochemical configuration of the oxazolidinone ring confirmed in this compound?

The (R) configuration is validated using:

- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for fluorinated oxazolidinones .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:IPA mobile phases .

- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations confirm spatial arrangement of the hydroxymethyl group .

Advanced Research Questions

Q. What strategies resolve discrepancies between in vitro antibacterial activity and in vivo pharmacokinetic performance of this oxazolidinone derivative?

Discrepancies often arise from poor bioavailability or metabolic instability. Methodological approaches include:

- Pharmacokinetic profiling : Assess plasma half-life, clearance, and tissue distribution in animal models (e.g., rabbits) using LC-MS/MS .

- Prodrug design : Introduce hydrolyzable groups (e.g., methanesulfonate esters) to enhance solubility and absorption .

- Metabolic stability assays : Liver microsome studies identify vulnerable sites (e.g., hydroxymethyl oxidation) for structural optimization .

Q. How does the substitution pattern on the phenyl ring (e.g., fluoro, thiomorpholino groups) impact binding affinity to bacterial ribosomes or other targets?

Structure-activity relationship (SAR) studies reveal:

- Fluoro substituent : Enhances target binding via hydrophobic interactions and electron-withdrawing effects, as seen in linezolid analogs .

- Thiomorpholino group : Improves solubility and ribosomal affinity compared to morpholino, likely due to sulfur’s polarizability .

- Methodology : Competitive binding assays (e.g., -labeled ribosome studies) and molecular docking (e.g., PDB: 4WLC) quantify interactions .

Q. What analytical methods are critical for characterizing intermediate purity during multi-step synthesis, and how do impurities affect downstream biological assays?

- HPLC-MS : Detects residual catalysts (e.g., Pd) or unreacted boronate intermediates .

- : Monitors fluorophenyl group integrity, as fluorine shifts are sensitive to substitution patterns . Impurities >0.5% can skew bioassay results (e.g., false-positive inhibition in MIC assays). Rigorous purification (e.g., prep-HPLC) is essential before in vivo testing .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki-Miyaura coupling vary widely (26–87%) in synthesizing analogous oxazolidinones?

Contradictions arise from:

- Substrate electronics : Electron-deficient aryl bromides (e.g., nitro groups) couple less efficiently than electron-neutral analogs .

- Catalyst loading : Lower Pd concentrations (1–2 mol%) reduce costs but may compromise yield in sterically hindered systems .

- Workup protocols : In situ boronation vs. pre-isolated boronates impact purity and yield .

Methodological Recommendations

- Synthetic optimization : Use Design of Experiments (DoE) to screen solvent/base combinations (e.g., DMF/KCO) .

- Bioactivity validation : Pair MIC assays with time-kill studies to distinguish bacteriostatic vs. bactericidal effects .

- Toxicology screening : Evaluate mitochondrial toxicity (e.g., lactate dehydrogenase assays) early to mitigate myelosuppression risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.